

A Technical Guide to the Quantum Yield of Sulfo-Cyanine5.5 Carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cyanine5.5 carboxylic acid

Cat. No.: B611061

[Get Quote](#)

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of fluorescent dyes is paramount for accurate and reproducible experimental results. Sulfo-Cyanine5.5 (Sulfo-Cy5.5) carboxylic acid is a water-soluble, far-red emitting fluorophore widely utilized for labeling biomolecules such as proteins and nucleic acids.^{[1][2][3]} Its high hydrophilicity, conferred by four sulfo groups, and minimal pH sensitivity make it a robust tool in various biological applications.^{[1][2]} This guide provides an in-depth look at the quantum yield of **Sulfo-Cyanine5.5 carboxylic acid**, presenting key quantitative data and a detailed experimental protocol for its determination.

Photophysical Properties of Sulfo-Cyanine5.5 Carboxylic Acid

The fluorescence quantum yield (Φ) is a critical parameter that describes the efficiency of a fluorophore in converting absorbed light into emitted light. It is defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorescent signal, which is highly desirable for sensitive detection in various assays. The photophysical properties of **Sulfo-Cyanine5.5 carboxylic acid** and related cyanine dyes are summarized in the table below.

Property	Sulfo-Cyanine5.5 carboxylic acid	Sulfo-Cyanine5 carboxylic acid	Cyanine5.5 carboxylic acid
Excitation Maximum (λ_{ex})	673 nm[4][5], ~675 nm[3]	646 nm[6][7]	684 nm[8]
Emission Maximum (λ_{em})	691 nm[1][4][5], ~694 nm[3]	662 nm[6][7]	710 nm[8][9]
Molar Extinction Coefficient (ϵ)	195,000 M ⁻¹ cm ⁻¹ [4], 235,000 M ⁻¹ cm ⁻¹ [5]	271,000 M ⁻¹ cm ⁻¹ [6][7]	198,000 M ⁻¹ cm ⁻¹ [8]
Fluorescence Quantum Yield (Φ)	0.21[1]	0.28[6][7][10]	0.2[8][9]
Solubility	Water, DMF, DMSO[4] [5]	Water, DMF, DMSO[6] [7]	Organic solvents (DMSO, DMF)[8]

Experimental Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[11][12] This technique involves comparing the fluorescence intensity of the sample under investigation to that of a standard with a known quantum yield.

Principle

The quantum yield of the unknown sample (Φ_s) can be calculated using the following equation:

$$\Phi_s = \Phi_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)$$

Where:

- Φ_r is the quantum yield of the reference standard.
- I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

- A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.
- n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

To minimize errors, a series of solutions with different concentrations for both the sample and the reference are prepared, and the integrated fluorescence intensity is plotted against absorbance. The slope of the resulting linear plot is used in the calculation, which provides a more accurate determination.[12]

Detailed Experimental Protocol

1. Materials and Instrumentation:

- Fluorophore Sample: **Sulfo-Cyanine5.5 carboxylic acid**.
- Reference Standard: A well-characterized dye with a known quantum yield in the far-red region (e.g., Cresyl Violet or another cyanine dye with a certified quantum yield).
- Solvent: High-purity, spectroscopy-grade solvent in which both the sample and standard are soluble and stable (e.g., phosphate-buffered saline (PBS) for water-soluble dyes).
- UV-Vis Spectrophotometer: For measuring absorbance.
- Fluorometer: For measuring fluorescence emission spectra.
- Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.

2. Preparation of Stock Solutions:

- Prepare a concentrated stock solution of **Sulfo-Cyanine5.5 carboxylic acid** in the chosen solvent.
- Prepare a concentrated stock solution of the reference standard in the same solvent.

3. Preparation of Dilutions:

- From the stock solutions, prepare a series of dilutions for both the sample and the reference standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.[11][13] A solvent blank should also be prepared.

4. Absorbance Measurements:

- Record the absorbance spectrum for each dilution of the sample and the reference standard using the UV-Vis spectrophotometer.
- Note the absorbance value at the chosen excitation wavelength for each solution.

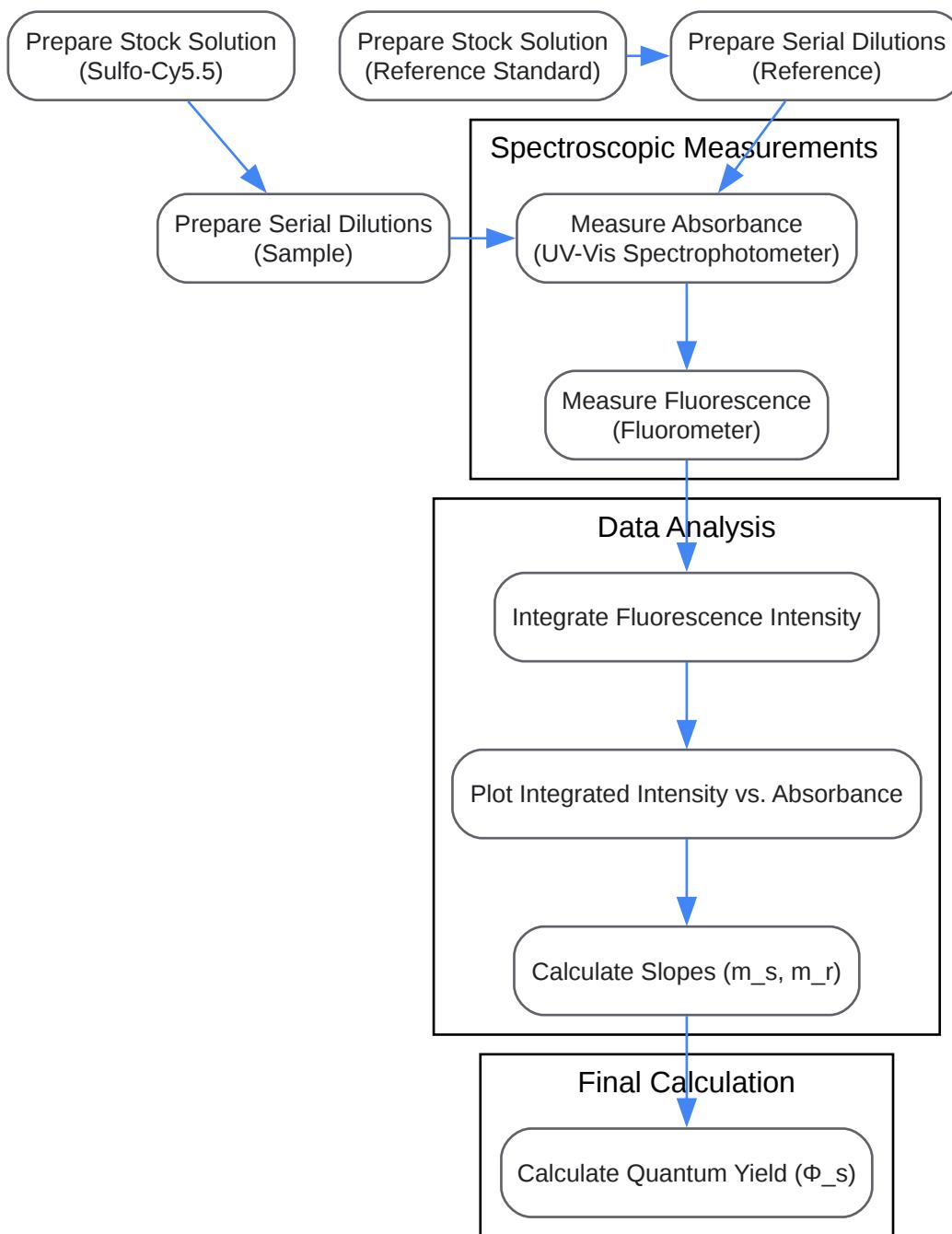
5. Fluorescence Measurements:

- Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.
- Record the fluorescence emission spectrum for each dilution of the sample and the reference standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.[13]
- Record the fluorescence spectrum of the solvent blank.

6. Data Analysis:

- Subtract the spectrum of the solvent blank from each of the sample and reference spectra.
- Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
- Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the reference standard.
- Determine the slope of the linear fit for both plots (m_s for the sample and m_r for the reference).

7. Quantum Yield Calculation:


- Calculate the quantum yield of the **Sulfo-Cyanine5.5 carboxylic acid** sample using the following equation:

$$\Phi_s = \Phi_r * (m_s / m_r) * (n_s^2 / n_r^2)$$

If the same solvent is used for both the sample and the reference, the refractive index term (n_s^2 / n_r^2) becomes 1 and can be omitted.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for relative quantum yield determination.

Signaling Pathways

While **Sulfo-Cyanine5.5 carboxylic acid** is extensively used for labeling biomolecules for imaging and detection, specific signaling pathways where the unconjugated dye itself plays a

direct role are not prominently documented in the reviewed literature. Its utility lies in its ability to be conjugated to specific probes, such as antibodies or peptides, which then target components of signaling pathways. For instance, a study utilized Sulfo-Cy5 carboxylic acid to fill neurons to examine the accumulation of a drug in synaptic vesicles, indirectly related to dopamine signaling.[14] The dye serves as a reporter, and the investigation of a signaling pathway would be dependent on the molecule to which it is attached.

In conclusion, **Sulfo-Cyanine5.5 carboxylic acid** is a valuable tool for fluorescence-based applications due to its favorable photophysical properties, including a respectable quantum yield. Accurate determination of this quantum yield is crucial for quantitative studies, and the comparative method provides a reliable means to achieve this. Researchers and drug development professionals can leverage this information to optimize their experimental designs and ensure the integrity of their fluorescence-based assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 4. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]
- 5. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Sulfo-Cyanine 5 carboxylic acid (A270293) | Antibodies.com [antibodies.com]
- 8. Cyanine 5.5 carboxylic acid (A270153) | Antibodies.com [antibodies.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. probes.bocsci.com [probes.bocsci.com]
- 11. chem.uci.edu [chem.uci.edu]

- 12. agilent.com [agilent.com]
- 13. leica-microsystems.com [leica-microsystems.com]
- 14. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [A Technical Guide to the Quantum Yield of Sulfo-Cyanine5.5 Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611061#quantum-yield-of-sulfo-cyanine5-5-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com